

Comprehensive Application Notes: Conteltinib Solubility in DMSO and Research Protocols

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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

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Introduction to Conteltinib

Conteltinib (CT-707) is a novel, potent **multi-kinase inhibitor** with significant **anti-tumor activity**. It primarily targets **anaplastic lymphoma kinase (ALK)**, **focal adhesion kinase (FAK)**, and **proline-rich tyrosine kinase 2 (Pyk2)**. As a second-generation ALK inhibitor, **Conteltinib** demonstrates promising efficacy in **non-small cell lung cancer (NSCLC)** models, particularly against crizotinib-resistant mutations. These application notes provide detailed solubility profiles and experimental protocols to support preclinical research utilizing **Conteltinib**.

Table 1: Basic Chemical Properties of **Conteltinib**

Property	Specification
CAS Number	1384860-29-0
Molecular Formula	C ₃₂ H ₄₅ N ₉ O ₃ S
Molecular Weight	635.82 g/mol
Appearance	Light yellow to yellow solid powder

Property	Specification
Purity	≥98%
Storage Condition	-20°C, protected from moisture

Solubility Profile and Formulation

Solubility in Various Solvents

Conteltinib exhibits **selective solubility** across different solvents, with **DMSO** being the preferred solvent for in vitro applications. The following table summarizes its solubility profile:

Table 2: Solubility Profile of **Conteltinib**

Solvent	Solubility	Concentration	Notes
DMSO	High	25-31.25 mg/mL (39.31-49.15 mM)	Preferred for stock solutions
Water	Insoluble	-	Not recommended
Ethanol	Insoluble	-	Not recommended
PBS	Insoluble	-	Not recommended

In Vivo Formulation Options

For animal studies, **Conteltinib** requires specific formulation approaches to ensure bioavailability and stability. The following table outlines validated in vivo formulations:

Table 3: In Vivo Formulation Protocols

Formulation	Composition	Maximum Concentration	Preparation Notes
Homogeneous suspension	0.5% CMC-Na	≥5 mg/mL	Direct suspension in aqueous vehicle
Clear solution	5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline	1.25-2.08 mg/mL (1.97-3.27 mM)	Sequential addition required
Clear solution	5% DMSO + 95% corn oil	0.625 mg/mL (0.98 mM)	Suitable for lipid-based delivery

Experimental Protocols

Stock Solution Preparation in DMSO

3.1.1 Materials Required

- **Conteltinib** powder (purity ≥98%)
- Anhydrous DMSO (99.9% purity)
- Analytical balance (0.01 mg sensitivity)
- Sterile glass vials with airtight seals
- Micropipettes and appropriate tips
- Vortex mixer
- Sonication device (optional)

3.1.2 Step-by-Step Protocol

- **Weighing:** Accurately weigh the required amount of **Conteltinib** powder using a calibrated analytical balance. For a 10 mL stock solution at 25 mg/mL, measure 250 mg of compound.
- **Solvent Addition:** Transfer the weighed powder to a sterile glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (25-31.25 mg/mL).
- **Mixing:** Cap the vial securely and vortex for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate for 1-2 minutes in a water bath sonicator to aid dissolution.

- **Quality Assessment:** Visually inspect the solution for complete dissolution and absence of particulate matter. The solution should appear clear, though it may have a slight yellow tint.
- **Aliquoting and Storage:** Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term preservation.

3.1.3 Important Considerations

- **DMSO Quality:** Use high-purity ($\geq 99.9\%$) anhydrous DMSO to prevent water-mediated degradation [1].
- **Moisture Control:** Protect DMSO stock solutions from moisture absorption, as water can precipitate the compound and affect concentration accuracy.
- **Stability:** Under proper storage conditions (-20°C), **Conteltinib** stock solutions in DMSO remain stable for at least 6 months.
- **Handling:** Use glass containers rather than plastic, as DMSO can leach compounds from plastic materials.

In Vivo Dosing Formulation

3.2.1 Protocol for Aqueous Formulation

This protocol produces a clear solution suitable for oral gavage or intraperitoneal administration in rodent models:

- **Prepare DMSO Stock:** First, dissolve **Conteltinib** in DMSO at 25 mg/mL (ensure complete dissolution).
- **Add PEG300:** Transfer 400 μL of PEG300 to a clean vial. Add 50 μL of the DMSO stock solution while vortexing at medium speed.
- **Add Tween 80:** Incorporate 50 μL of Tween 80 to the mixture with continuous vortexing.
- **Dilute with Saline:** Add 500 μL of physiological saline (0.9% NaCl) gradually while maintaining agitation.
- **Final Check:** The resulting solution should be clear without cloudiness or precipitation. Use immediately for optimal results.

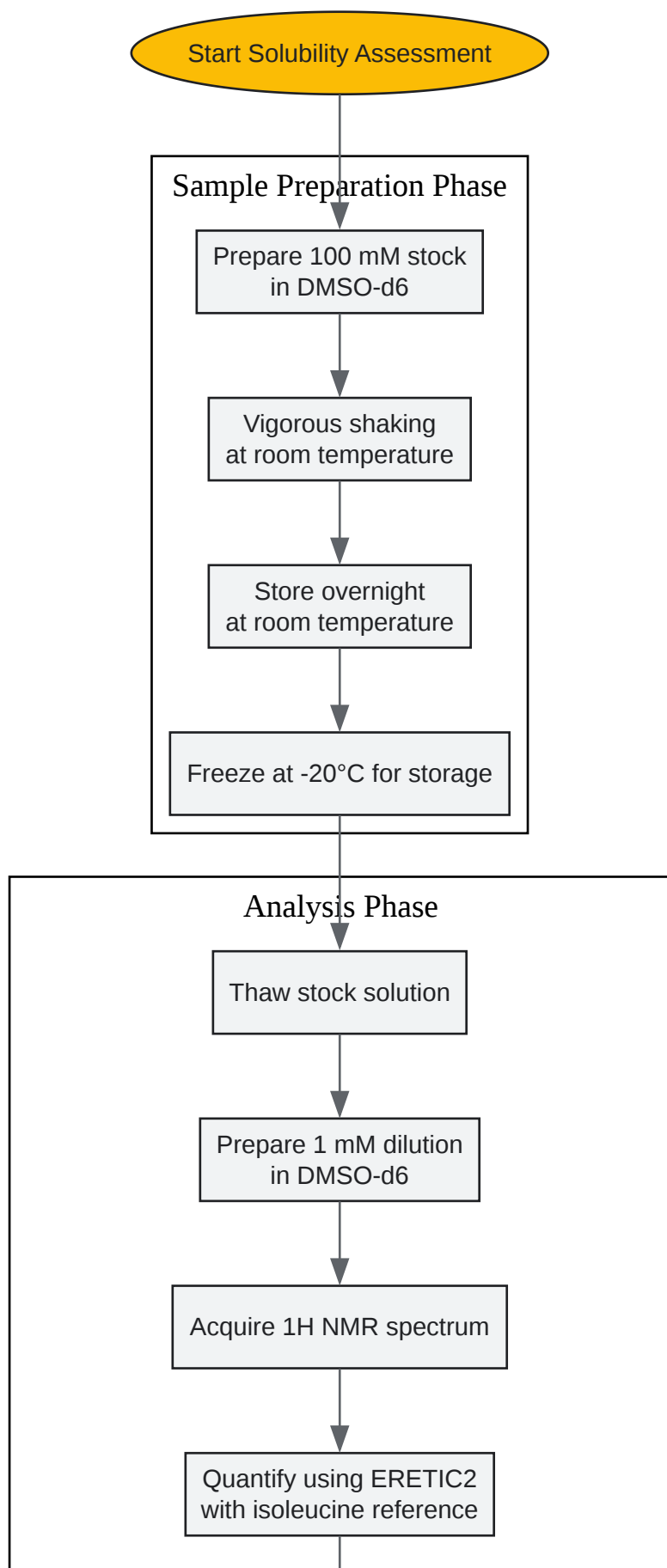
3.2.2 Protocol for Lipid-Based Formulation

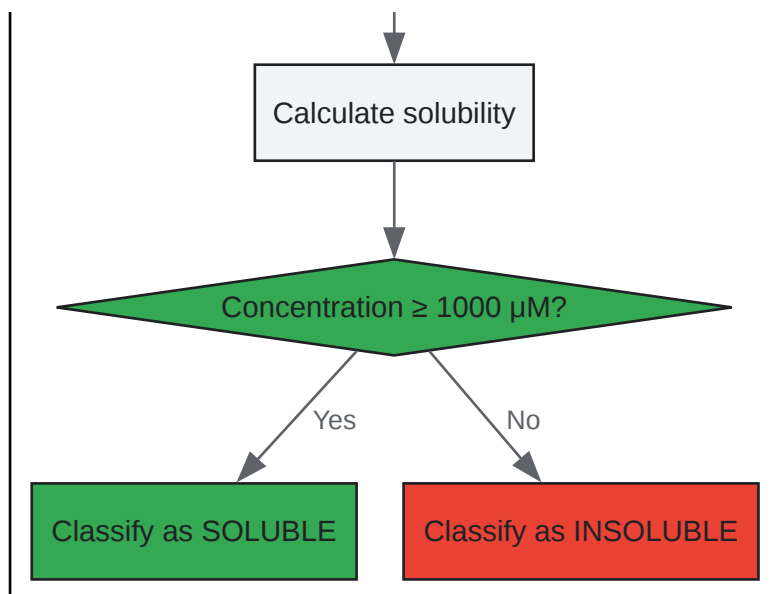
For enhanced absorption or specific administration routes:

- **Prepare DMSO Stock:** Create a concentrated stock at 12.5 mg/mL in DMSO.
- **Combine with Corn Oil:** Add 50 μ L of the DMSO stock to 950 μ L of corn oil.
- **Mix Thoroughly:** Vortex for 3-5 minutes until a homogeneous solution forms.
- **Administration:** Administer immediately via the intended route.

Solubility Assessment Method

The following experimental workflow illustrates the protocol for assessing DMSO solubility based on established methodologies for fragment-based screening [2]:





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Figure 1: Experimental workflow for DMSO solubility assessment using NMR quantification

Biological Context and Research Applications

Mechanism of Action

Conteltinib functions as a **multi-kinase inhibitor** with distinct potency against several kinase targets:

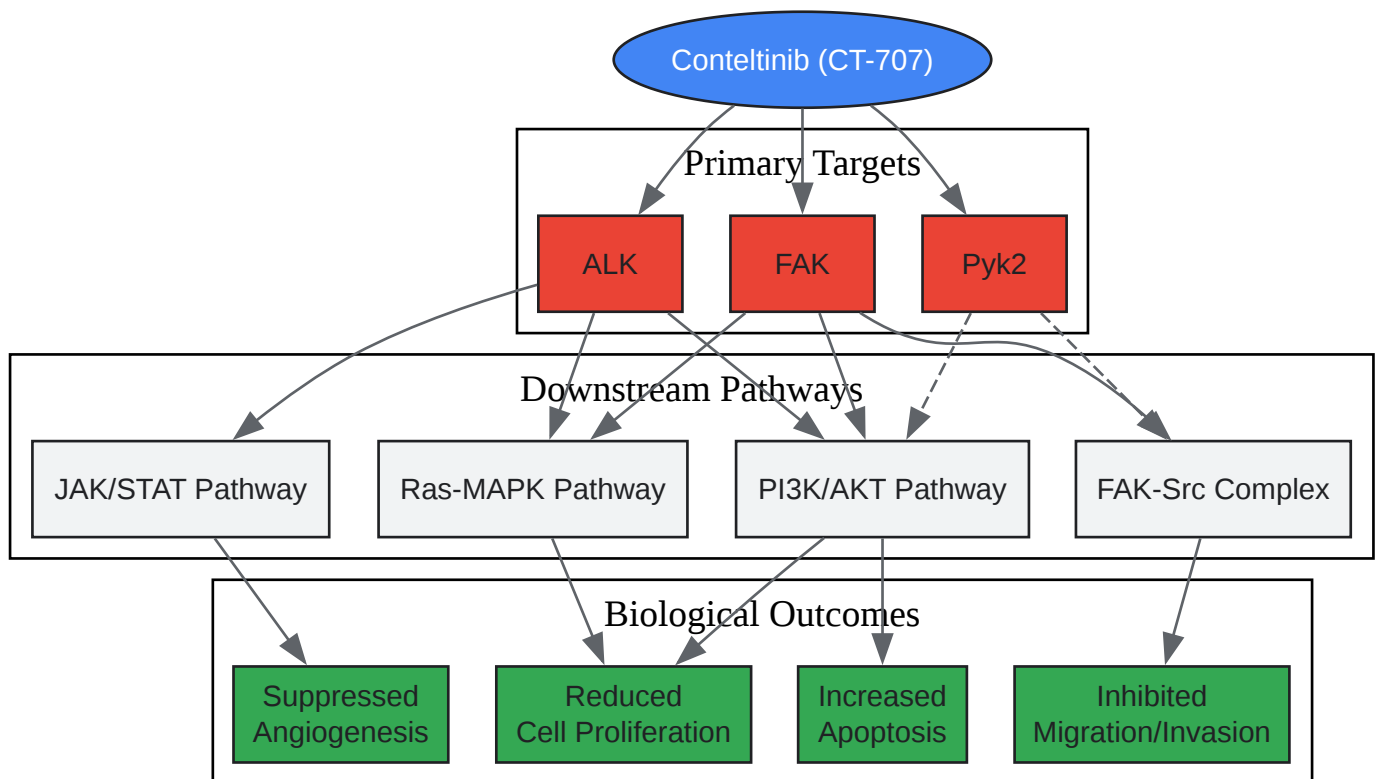
Table 4: Kinase Inhibition Profile of **Conteltinib**

Target	IC ₅₀ Value	Biological Significance
FAK	1.6 nM	Anti-invasive, anti-metastatic effects
ALK	16 nM	Primary anti-tumor activity in NSCLC
Pyk2	Not specified	Potential role in resistance mechanisms

The compound's **primary mechanism** involves competitive inhibition at the ATP-binding site of these kinases, thereby suppressing downstream signaling pathways that drive tumor proliferation and survival.

Signaling Pathways and Biological Effects

Conteltinib's activity against FAK and ALK impacts several critical signaling cascades in cancer cells:



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Figure 2: **Conteltinib**'s mechanism of action through multi-kinase inhibition

Research Applications

4.3.1 In Vitro Cell-Based Assays

For cell culture studies, DMSO stock solutions are typically diluted into culture media. Key considerations include:

- **Final DMSO Concentration:** Maintain below 0.1% (v/v) to avoid cellular toxicity
- **Dilution Protocol:** Perform serial dilution rather than direct addition to cells
- **Controls:** Include vehicle controls with equivalent DMSO concentration
- **Incubation Time:** Typically 48-72 hours for viability and apoptosis assays

Representative protocols from research publications demonstrate **Conteltinib**'s application:

Table 5: Representative Cell-Based Assay Conditions

Assay Type	Cell Lines	Concentration Range	Incubation Duration	Key Findings
Viability assay	HepG2, Bel-7402	0.2-3.0 μ M	72 hours	Synergistic effect with XL184 [3]
Apoptosis analysis	HepG2, Bel-7402	3 μ M	48 hours	Combination therapy enhanced apoptosis rates [3]
Western blot	HepG2, Bel-7402	3 μ M	24 hours	Inhibition of FAK phosphorylation [3]

4.3.2 In Vivo Efficacy Studies

In xenograft models, **Conteltinib** has demonstrated significant anti-tumor activity:

- **Dosing Regimen:** 50 mg/kg administered intragastrically twice daily for the first 3 days, followed by specific daily scheduling [3]
- **Monotherapy:** Resulted in modest reduction in tumor volume
- **Combination Therapy:** With XL184 (cabozantinib) achieved 77.4% tumor growth inhibition
- **Tolerability:** Generally well-tolerated with manageable adverse effects

Clinical trial data from a phase 1 study in ALK-positive NSCLC patients established the recommended Phase 2 dose at 600 mg QD for TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 6: Troubleshooting Guide for **Conteltinib** Formulations

Problem	Potential Cause	Solution
Precipitation in aqueous media	Rapid dilution from DMSO stock	Pre-mix with PEG300 before aqueous dilution
Low bioavailability	Poor solubility in gastrointestinal tract	Switch to lipid-based formulation for oral dosing
Variable experimental results	Degradation of stock solution	Prepare fresh aliquots, minimize freeze-thaw cycles
High background toxicity	Excessive DMSO concentration	Ensure final DMSO <0.1% in cell culture

Safety and Regulatory Considerations

- **Research Use Only:** **Conteltinib** is for research applications only, not for human consumption [3] [5]
- **Handling Precautions:** Use appropriate personal protective equipment when handling powder or concentrated solutions
- **Storage Stability:** **Conteltinib** powder remains stable for at least 3 years when stored at -20°C
- **Disposal:** Follow institutional guidelines for disposal of chemical compounds

Conclusion

These application notes provide comprehensive protocols for formulating **Conteltinib** in DMSO and appropriate vehicles for preclinical research. The **high solubility in DMSO** (25-31.25 mg/mL) facilitates preparation of concentrated stock solutions for both in vitro and in vivo applications. The detailed formulation protocols enable researchers to maintain compound stability and bioavailability across various experimental systems. **Conteltinib's multi-kinase inhibition profile**, particularly its potent activity against FAK (IC₅₀ = 1.6 nM) and ALK (IC₅₀ = 16 nM), makes it a valuable tool for investigating cancer signaling pathways and developing combination therapies. Following these standardized protocols will enhance experimental reproducibility and reliability in **Conteltinib**-based research.

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[<https://www.smolecule.com/products/b524211#conteltinib-solubility-in-dmsol>]

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